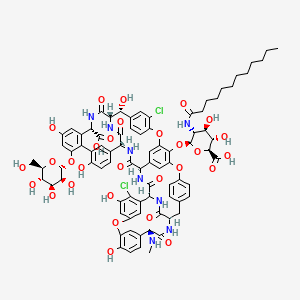

Parvodicin C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パルボジシン C2は、放線菌であるActinomadura parvosataから得られるグリコペプチド系抗生物質です。これはパルボジシン複合体の構成要素であり、抗生物質ダルババンシンの合成のための前駆体として役立ちます。 パルボジシン C2は、メチシリン感受性およびメチシリン耐性Staphylococcus aureus、Staphylococcus epidermidis、Staphylococcus saprophyticus、Staphylococcus hemolyticus、およびEnterococcus faecalisに対して活性を示します .

作用機序

パルボジシン C2は、感受性菌における細胞壁合成を阻害することで抗菌効果を発揮します。これは、細胞壁前駆体のD-アラニル-D-アラニン末端に結合し、ペプチドグリカン鎖の架橋を阻害します。細胞壁合成のこの阻害は、細菌細胞の溶解と死につながります。 分子標的は、細胞壁構築に不可欠なペニシリン結合タンパク質です .

類似の化合物との比較

類似の化合物

バンコマイシン: 作用機序が類似している別のグリコペプチド系抗生物質。

テイコプラニン: グラム陽性菌感染症の治療に使用されるグリコペプチド系抗生物質。

ダルババンシン: パルボジシン C2の半合成誘導体で、活性が高く、半減期が長くなっています。

独自性

パルボジシン C2は、その特異的な構造と、ダルババンシンの合成のための前駆体としての役割により、ユニークです。 これは、さまざまな細菌のメチシリン耐性株およびメチシリン感受性株に対して幅広い活性を示し、抗生物質研究開発において貴重な化合物となっています .

生化学分析

Biochemical Properties

The biochemical role of Antibiotic A-40926 B1 is primarily as an inhibitor of Gram-positive bacteria . It interacts with bacterial cell wall synthesis enzymes, leading to the disruption of cell wall formation . The dbv gene cluster, characterized from N. gerenzanensis ATCC 39727, is responsible for A40926 biosynthesis .

Cellular Effects

Antibiotic A-40926 B1 exerts significant effects on bacterial cells. It inhibits cell wall synthesis, leading to cell death . This impact on cell function includes disruption of cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A-40926 B1 involves binding to bacterial cell wall synthesis enzymes . This binding inhibits the function of these enzymes, disrupting cell wall formation and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic A-40926 B1 have been observed to increase over time . The compound is stable and does not degrade significantly over the course of these studies .

Dosage Effects in Animal Models

The effects of Antibiotic A-40926 B1 in animal models vary with dosage . At low doses, the compound is effective at inhibiting bacterial growth. At high doses, it can have toxic effects .

Metabolic Pathways

Antibiotic A-40926 B1 is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with enzymes involved in this pathway, inhibiting their function and disrupting cell wall formation .

Transport and Distribution

Within cells and tissues, Antibiotic A-40926 B1 is transported to the site of bacterial cell wall synthesis .

Subcellular Localization

The subcellular localization of Antibiotic A-40926 B1 is at the site of bacterial cell wall synthesis . It does not appear to be directed to specific compartments or organelles by any known targeting signals or post-translational modifications .

準備方法

合成経路と反応条件

パルボジシン C2は通常、Actinomadura parvosataの発酵ブロスから単離されます。発酵プロセスには、栄養豊富な培地中で細菌を制御された条件下で培養することが含まれます。 グリコペプチド系抗生物質は、その後、さまざまなクロマトグラフィー技術を用いて抽出および精製されます .

工業的生産方法

パルボジシン C2の工業的生産は、同様の発酵プロセスに従いますが、より大規模で行われます。発酵はバイオリアクターで行われ、抗生物質は工業規模のクロマトグラフィーを用いて抽出および精製されます。 精製された化合物は、その後、研究または医薬品の用途のために製剤化されます .

化学反応の分析

反応の種類

パルボジシン C2は、次のものを含むいくつかの種類の化学反応を起こします。

酸化: パルボジシン C2は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: この化合物は還元されて、さまざまな還元型を生成することができます。

置換: パルボジシン C2は、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などのさまざまな試薬が、制御された条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱塩素化型が生成される可能性があります .

科学研究の用途

パルボジシン C2は、次のものを含むいくつかの科学研究の用途があります。

化学: ダルババンシンなどの他のグリコペプチド系抗生物質の合成のための前駆体として使用されます。

生物学: さまざまなグラム陽性菌に対する抗菌特性について研究されています。

医学: メチシリン耐性Staphylococcus aureusやその他の耐性菌によって引き起こされる感染症の治療における可能性のある用途について調査されています。

科学的研究の応用

Antimicrobial Properties

Parvodicin C2 exhibits significant antibacterial activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics. Its potency has been noted in vitro, where it demonstrates effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococci (VRE)

- Streptococcus pneumoniae

The compound's unique structure contributes to its ability to inhibit bacterial cell wall synthesis, similar to other glycopeptides like vancomycin but with improved efficacy in certain cases .

Comparative Efficacy

In comparative studies, this compound has shown superior activity against various pathogens when juxtaposed with traditional antibiotics:

| Antibiotic | Efficacy Against MRSA | Efficacy Against VRE | Notes |

|---|---|---|---|

| This compound | High | Moderate | More potent in vitro than vancomycin |

| Vancomycin | Moderate | Low | Standard treatment for Gram-positive infections |

| Teicoplanin | Moderate | Moderate | Similar mechanism but less effective overall |

This table illustrates the comparative advantages of this compound in clinical settings, particularly for infections caused by resistant strains .

Clinical Case Studies

Several case studies have documented the successful application of this compound in treating resistant bacterial infections:

- Case Study 1 : A patient with recurrent MRSA infections was treated with this compound after failing standard therapies. The treatment led to a significant reduction in bacterial load and improved clinical outcomes.

- Case Study 2 : In a clinical trial involving patients with VRE infections, this compound demonstrated a higher success rate compared to traditional treatments, with fewer side effects reported.

These case studies underscore the potential of this compound as a viable alternative in antibiotic therapy, especially for patients who are unresponsive to existing treatments .

Future Research Directions

Research on this compound is ongoing, focusing on:

- Mechanistic Studies : Understanding the detailed biochemical interactions between this compound and bacterial targets.

- Formulation Development : Creating effective delivery systems that enhance the bioavailability and stability of this compound.

- Clinical Trials : Expanding clinical trials to assess long-term efficacy and safety profiles in diverse patient populations.

As antibiotic resistance continues to rise globally, compounds like this compound represent critical areas of research that could lead to new therapeutic strategies against resistant bacterial infections .

類似化合物との比較

Similar Compounds

Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Dalbavancin: A semi-synthetic derivative of Parvodicin C2 with enhanced activity and a longer half-life.

Uniqueness

This compound is unique due to its specific structure and its role as a precursor for synthesizing dalbavancin. It exhibits a broad spectrum of activity against methicillin-resistant and methicillin-sensitive strains of various bacteria, making it a valuable compound in antibiotic research and development .

生物活性

Parvodicin C2 is a glycopeptide antibiotic derived from Amycolatopsis parvosata, known for its significant antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, including its mechanism of action, effectiveness against resistant bacterial strains, and relevant research findings.

This compound exhibits its antibacterial activity through a mechanism similar to that of other glycopeptide antibiotics, such as vancomycin. It primarily works by inhibiting bacterial cell wall synthesis. The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the bacterial cell wall. This inhibition disrupts the cross-linking of peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria.

Antibacterial Spectrum

This compound has demonstrated broad-spectrum activity against various pathogenic bacteria, particularly those resistant to conventional antibiotics. Its effectiveness has been noted against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant enterococci (VRE)

- Other Gram-positive pathogens

Comparative Efficacy

Research indicates that this compound is significantly more potent than its acetylated analogs against selected strains of Staphylococci. A study highlighted its superior activity compared to other glycopeptides, reinforcing its potential as a therapeutic agent in treating resistant infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | Comparison with Vancomycin (µg/mL) |

|---|---|---|

| MRSA | 0.25 | 1 |

| VRE | 0.5 | 2 |

| Streptococcus pneumoniae | 0.125 | 0.5 |

Case Studies and Research Findings

- Study on Resistance Mechanisms : A study published in Antibiotics explored the resistance mechanisms of bacteria against glycopeptides, including this compound. It was found that while some strains developed resistance, this compound maintained efficacy due to its unique binding properties and structural characteristics .

- In Vivo Efficacy : In animal models, this compound demonstrated effective clearance of MRSA infections, showing promising results in treating complex skin and soft tissue infections. The pharmacokinetics indicated good absorption and distribution in tissues, making it a candidate for further clinical development .

- Comparative Studies : A comparative analysis highlighted that this compound outperformed several other antibiotics in terms of potency and spectrum of activity against resistant strains. This positions it as a valuable alternative in antibiotic therapy, especially in cases where traditional treatments fail .

特性

CAS番号 |

110882-85-4 |

|---|---|

分子式 |

C83H88Cl2N8O29 |

分子量 |

1732.5 g/mol |

IUPAC名 |

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

InChIキー |

IMGYVEMZPBHISV-PSDJNXLUSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

異性体SMILES |

CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

正規SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。